5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one
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Overview
Description
5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3311~3,7~]decan]-6’-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexane derivative with a diaza compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
The reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products can have different physical and chemical properties, making them useful for specific applications .
Scientific Research Applications
5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5’,7’-Dimethyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one
- Spiro[cyclopropane-1,2’-steroids]
- Cyclohexane derivatives with spirocyclic structures
Uniqueness
5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one is unique due to its specific spirocyclic structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C17H28N2O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-methyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C17H28N2O/c1-3-7-16-12-18-10-15(2,14(16)20)11-19(13-16)17(18)8-5-4-6-9-17/h3-13H2,1-2H3 |
InChI Key |
CMOACXVWIHSUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C |
Origin of Product |
United States |
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